4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate aniline derivatives and carboxylic acids.
Amidation: Formation of amide bonds under specific conditions.
Substitution Reactions: Introduction of the piperidinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolinone derivatives.
Substitution: Various substitution reactions can occur, especially at the phenylamino and piperidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. They could include various quinazolinone derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds like 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- are researched for their therapeutic potential, including anti-inflammatory and analgesic properties.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a simpler structure.
Dihydroquinazolinone: A reduced form of quinazolinone.
Phenylaminoquinazolinone: A derivative with a phenylamino group.
Uniqueness
5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- is unique due to its specific functional groups and structural complexity, which may confer distinct biological activities and chemical reactivity compared to simpler quinazolinone derivatives.
Properties
CAS No. |
879615-85-7 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-anilino-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H22N4O/c24-16-11-7-10-15-17(16)18(20-14-8-3-1-4-9-14)22-19(21-15)23-12-5-2-6-13-23/h1,3-4,8-9H,2,5-7,10-13H2,(H,20,21,22) |
InChI Key |
DZDTWOAKADGFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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